A Technical Guide to Pinolenic Acid Ethyl-d5 Ester: Properties, Synthesis, and Application in Quantitative Analysis
A Technical Guide to Pinolenic Acid Ethyl-d5 Ester: Properties, Synthesis, and Application in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid (all-cis-5,9,12-octadecatrienoic acid) is a unique polyunsaturated fatty acid found in pine nuts and their oil.[1] It is an isomer of the more commonly known gamma-linolenic acid (GLA); however, unlike GLA, it is not an omega-6 essential fatty acid.[1] Recent research has highlighted its potential in weight management through the stimulation of appetite-suppressing hormones and its ability to lower LDL cholesterol levels.[1] The ethyl ester form of pinolenic acid is often used in research due to its increased stability and bioavailability compared to the free acid.[2]
This technical guide focuses on the deuterated analog, Pinolenic Acid Ethyl-d5 Ester. The incorporation of five deuterium atoms into the ethyl group creates a stable, isotopically labeled version of the molecule. This makes it an invaluable tool for researchers, particularly as an internal standard in quantitative mass spectrometry-based analyses. Its use allows for the precise and accurate measurement of endogenous pinolenic acid ethyl ester in complex biological matrices, which is crucial for pharmacokinetic studies, metabolism research, and clinical investigations into its physiological effects.
Chemical Properties
The chemical properties of Pinolenic Acid Ethyl-d5 Ester are summarized in the table below. While some data is specific to the deuterated form, other properties are inferred from its non-deuterated counterpart due to a lack of specific experimental data for the d5 variant.
| Property | Value | Source(s) |
| CAS Number | 95245-30-0 | [3] |
| Synonyms | (5Z,9Z,12Z)-5,9,12-Octadecatrienoic Acid Ethyl-d5 Ester | [3] |
| Molecular Formula | C₂₀H₂₉D₅O₂ | Inferred from non-deuterated form |
| Molecular Weight | 311.53 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil | Inferred from non-deuterated form |
| Solubility | Soluble in organic solvents such as ethanol, DMF, and DMSO.[4] | [4] |
| Storage | Recommended storage at -20°C.[4] | [4] |
Synthesis and Purification
The synthesis of Pinolenic Acid Ethyl-d5 Ester can be achieved through several routes. A common and efficient method involves the esterification of pinolenic acid with deuterated ethanol.
Synthesis Workflow
Caption: A general workflow for the synthesis of Pinolenic Acid Ethyl-d5 Ester.
Methodologies
1. Enzymatic Synthesis: A green and highly specific approach involves the use of lipases. For instance, Lipozyme 435 can be used to catalyze the ethanolysis of pine nut oil to produce a mixture of fatty acid ethyl esters, which can then be enriched for the pinolenate form.[5] To synthesize the deuterated analog, deuterated ethanol (ethanol-d6) would be used in this reaction.
2. Chemical Synthesis: A more traditional method involves the acid-catalyzed esterification of purified pinolenic acid with deuterated ethanol.[6] Pinolenic acid can be isolated and purified from pine nut oil through techniques like urea inclusion complexation, which separates it from other fatty acids.[7]
Purification: Following synthesis, Pinolenic Acid Ethyl-d5 Ester is typically purified using chromatographic techniques such as column chromatography to ensure high purity, which is essential for its use as an internal standard.
Application as an Internal Standard in Quantitative Lipidomics
The primary application of Pinolenic Acid Ethyl-d5 Ester is as an internal standard for the accurate quantification of its non-deuterated counterpart in biological samples using mass spectrometry.[8] The stable isotope label ensures that the internal standard has nearly identical chemical and physical properties to the analyte, leading to similar extraction efficiency and ionization response.[8]
Experimental Protocol: Quantification of Pinolenic Acid Ethyl Ester in Plasma
This protocol outlines a general procedure for the analysis of pinolenic acid ethyl ester in a plasma matrix.
1. Sample Preparation and Lipid Extraction (Modified Folch Method):
-
Thaw plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Spike the plasma with a known amount of Pinolenic Acid Ethyl-d5 Ester solution (e.g., 10 µL of a 1 mg/mL solution in ethanol).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to precipitate proteins and ensure thorough mixing.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers.
-
Carefully collect the lower organic layer containing the lipids into a new tube.
-
Dry the extracted lipids under a stream of nitrogen.
2. Derivatization (if analyzing as methyl esters):
-
While the ethyl ester can be analyzed directly, fatty acids are often converted to their more volatile methyl esters for gas chromatography.[9] For direct analysis of the ethyl ester, this step is omitted.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol).
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column (e.g., a C18 column) for chromatographic separation.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both pinolenic acid ethyl ester and its d5-labeled internal standard.
Data Analysis Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
Pinolenic Acid Ethyl-d5 Ester is a critical tool for researchers investigating the pharmacokinetics and physiological roles of pinolenic acid. Its use as an internal standard enables the reliable and accurate quantification of endogenous levels of pinolenic acid ethyl ester, thereby supporting robust and reproducible scientific findings. The synthesis of this deuterated standard is achievable through established chemical and enzymatic methods, making it accessible for a wide range of research applications in the fields of nutrition, pharmacology, and drug development.
References
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PubChem. Pinolenic Acid ethyl ester. National Center for Biotechnology Information. Accessed March 7, 2024. [Link]
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European Spallation Source. Synthesis of novel deuterated lipids and surfactants. European Spallation Source. Published September 9, 2019. [Link]
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ABLYBIO. Pinolenic Acid ethyl ester. ABLYBIO. Accessed March 7, 2024. [Link]
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Wiley Online Library. Synthesis of Perdeuterated Linoleic Acid-d31 and Chain Deuterated 1-Palmitoyl-2-linoleoyl-sn. Wiley Online Library. Published August 4, 2022. [Link]
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PubMed. Synthesis of monoacylglycerol containing pinolenic acid via stepwise esterification using a cold active lipase. PubMed. Published September 15, 2012. [Link]
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Ewha Womans University. Synthesis of pinolenic acid-enriched triacylglycerol from pine nut oil via a two-step consecutive enzyme reaction: Comparison of acyl donors. Ewha Womans University. Accessed March 7, 2024. [Link]
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SCION Instruments. Determination of Total FAME and Linolenic Acid Methyl Esters in Biodiesel. SCION Instruments. Accessed March 7, 2024. [Link]
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Wikipedia. Pinolenic acid. Wikipedia. Accessed March 7, 2024. [Link]
- Google Patents. Pinolenic acid compositions, products made thereof, and methods of.
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PubMed. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. PubMed. Published May 3, 2006. [Link]
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MDPI. Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. MDPI. Published February 6, 2025. [Link]
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ResearchGate. Determination of volatile fatty acid ethyl esters in raw spirits obtained from autochthonous plum cultivars using solid phase mi. ResearchGate. Accessed March 7, 2024. [Link]
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ScienceDirect. Standardization and validation of assay of selected omega-3 and omega-6 fatty acids from phospholipid fraction of red cell. ScienceDirect. Accessed March 7, 2024. [Link]
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